molecular formula C6H12Cl2N4 B6191906 5-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride CAS No. 2648948-20-1

5-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride

Cat. No.: B6191906
CAS No.: 2648948-20-1
M. Wt: 211.1
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Description

5-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is part of the triazolopyrazine family, which is known for its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine hydrate with 2-chloropyrazine in the presence of ethanol, followed by temperature control and pH adjustments . The reaction mixture is then concentrated, and the residue is extracted and purified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

5-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain kinases by binding to their active sites, thereby blocking their activity . This inhibition can lead to various downstream effects, such as the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methyl group at the 5-position and the dihydrochloride salt form contribute to its solubility and reactivity, making it a valuable compound in medicinal chemistry.

Properties

CAS No.

2648948-20-1

Molecular Formula

C6H12Cl2N4

Molecular Weight

211.1

Purity

95

Origin of Product

United States

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